

Introduction: The Structural Significance of (R)-3-Methoxypyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (R)-3-Methoxypyrrolidine hydrochloride

Cat. No.: B1388495

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(R)-3-Methoxypyrrolidine hydrochloride is a valuable chiral building block in modern drug discovery and development.^[1] Its rigid, stereochemically defined pyrrolidine scaffold is a privileged structure found in a multitude of biologically active molecules, making it a key intermediate in the synthesis of novel therapeutics.^[2] Given its role, the unambiguous confirmation of its structure and stereochemical integrity is paramount.

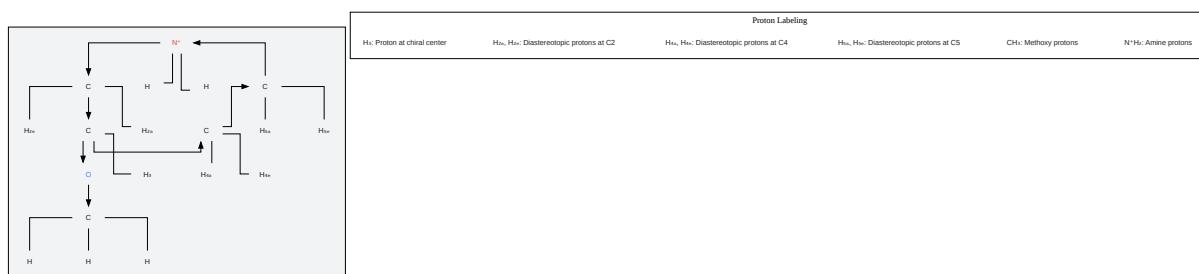
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, stands as the most powerful and definitive analytical technique for this purpose. It provides a detailed fingerprint of the molecular structure, offering precise information on the electronic environment, connectivity, and relative orientation of every proton in the molecule.^[3] This guide offers an in-depth analysis of the ^1H NMR spectrum of **(R)-3-Methoxypyrrolidine hydrochloride**, moving beyond simple peak assignments to explain the causal relationships behind the observed spectral features. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret this data with confidence.

Molecular Structure and Proton Environments

To interpret the ^1H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The hydrochloride salt form means the pyrrolidine nitrogen is protonated and positively charged, significantly influencing the electronic environment of adjacent protons. The

presence of a chiral center at the C3 position renders the geminal protons on the C2, C4, and C5 positions diastereotopic, meaning they are chemically and magnetically non-equivalent.

Below is the structure of **(R)-3-Methoxypyrrolidine hydrochloride** with a systematic labeling of the proton environments that will be used throughout this guide.



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Caption: Labeled structure of **(R)-3-Methoxypyrrolidine hydrochloride**.

Interpreting the ^1H NMR Spectrum: A Guided Analysis

The ^1H NMR spectrum is defined by three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).^[4] The protonated amine and the electron-withdrawing methoxy group create a significant downfield shift for the ring protons compared to neutral pyrrolidine.^{[5][6]}

Predicted Spectral Data

The following table summarizes the anticipated ^1H NMR signals for **(R)-3-Methoxypyrrolidine hydrochloride**. The chemical shifts are based on published data and established principles of NMR interpretation.^{[7][8]} Note that exact chemical shifts can vary depending on the solvent and sample concentration.^[9]

Proton(s)	Label	Integration	Expected Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale for Assignment
Amine Protons	N^+H_2	2H	9.4 - 10.1	Broad Multiplet (m)	<p>Labile protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal.</p> <p>[4][10] The exact shift is highly solvent-dependent.</p> <p>[11][12]</p>
C3 Proton	H_3	1H	4.0 - 4.15	Multiplet (m)	<p>This proton is deshielded by the adjacent electronegative oxygen atom. It is coupled to four neighboring protons (H_2, H_{4a}, H_{4e}), resulting in a complex multiplet.</p>

C2 & C5 Protons	H ₂ , H ₅	4H	3.3 - 3.55	Multiplet (m)	These protons are adjacent to the electron-withdrawing N ⁺ H ₂ group, causing a significant downfield shift. Diastereotopicity and coupling to multiple neighbors result in complex, overlapping multiplets.
Methoxy Protons	OCH ₃	3H	~3.3	Singlet (s)	The three equivalent protons of the methoxy group are isolated from other protons by the oxygen atom, resulting in a characteristic sharp singlet. [13]
C4 Protons	H ₄	2H	1.9 - 2.3	Multiplet (m)	These protons are the most upfield of the

ring protons as they are furthest from the electronegative heteroatoms. They are diastereotopic and coupled to H₃ and H₅ protons, leading to a complex multiplet.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

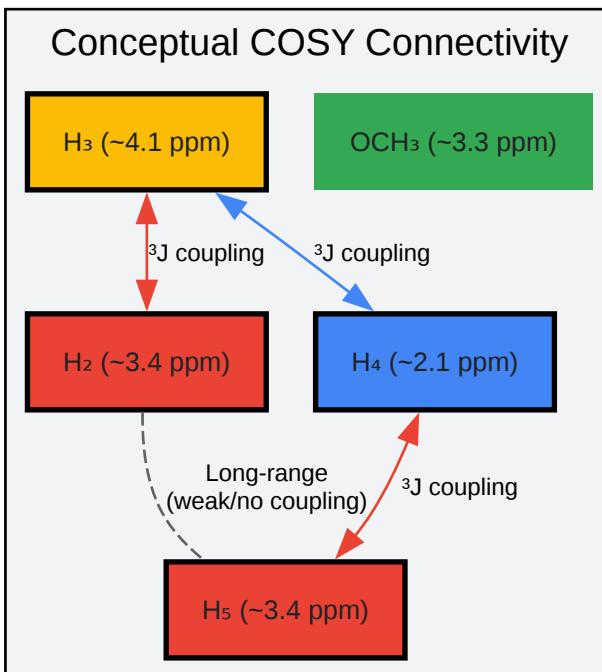
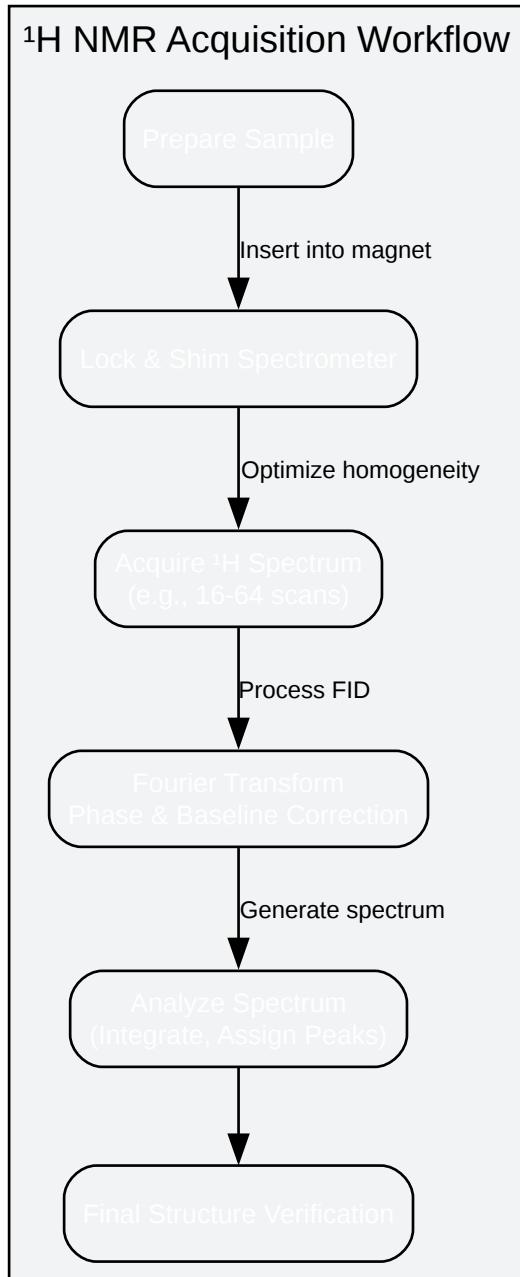
Step-by-Step Sample Preparation

- **Mass Measurement:** Accurately weigh 5-10 mg of **(R)-3-Methoxypyrrolidine hydrochloride** directly into a clean, dry vial.
- **Solvent Selection:** Choose an appropriate deuterated solvent. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for hydrochloride salts. In D₂O or CD₃OD, the acidic N⁺H₂ protons will exchange with deuterium and become invisible in the spectrum.[10] To observe these protons, a non-protic solvent like DMSO-d₆ is required.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently until the sample is fully dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

- Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter. The liquid column should be approximately 4-5 cm high.

Data Acquisition Workflow

The following diagram outlines the logical flow for setting up a standard ^1H NMR experiment.



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